molecular formula C6H14N2O B026092 N-Nitrosodiisopropylamine CAS No. 601-77-4

N-Nitrosodiisopropylamine

Cat. No. B026092
CAS RN: 601-77-4
M. Wt: 130.19 g/mol
InChI Key: AUIKJTGFPFLMFP-UHFFFAOYSA-N
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Description

N-Nitrosodiisopropylamine is a compound within the class of N-nitrosamines, which are known for their potential carcinogenic effects. These compounds are of significant interest in environmental and health sciences due to their formation in various contexts, including industrial processes and as byproducts of disinfection methods used in water treatment.

Synthesis Analysis

The synthesis of N-nitrosamines like N-Nitrosodiisopropylamine typically involves nitrosation reactions of secondary amines. Studies have explored the conditions under which these compounds form, including the presence of nitrite ions and specific catalysts that can facilitate their production under both laboratory and environmental conditions (Choi & Valentine, 2002).

Molecular Structure Analysis

The molecular structure of N-Nitrosodiisopropylamine, like that of other N-nitrosamines, includes a nitroso group (N=O) bonded to an amine group. This structure is crucial for the chemical reactivity and biological activity of these compounds. Studies have detailed the structural characteristics of N-nitrosamines, including bond lengths and angles, which are essential for understanding their chemical behavior and potential interactions with biological molecules (Abraham et al., 1987).

Chemical Reactions and Properties

N-Nitrosodiisopropylamine participates in various chemical reactions, including those that lead to its formation and degradation. The compound's chemical properties, such as its reactivity with other substances and its stability under different conditions, are influenced by its molecular structure. Research has investigated these properties to understand better the environmental persistence and potential health impacts of N-nitrosamines (Lee et al., 2007).

Physical Properties Analysis

The physical properties of N-Nitrosodiisopropylamine, including its solubility in water and other solvents, boiling point, and vapor pressure, are critical for predicting its behavior in the environment and during industrial processes. These properties affect how the compound is transported through air and water and its potential for human exposure (Dzisam & Logue, 2019).

Chemical Properties Analysis

The chemical properties of N-Nitrosodiisopropylamine, including its reactivity towards other compounds and its stability under various environmental conditions, are central to assessing its risk and managing its presence in industrial and environmental settings. Studies focusing on the mechanisms of N-nitrosamine formation and degradation provide insights into mitigating their harmful effects (Choi & Valentine, 2003).

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Analysis and Quality Control

Summary of the Application

N-Nitrosodiisopropylamine is used as a genotoxic impurity in sartan substances, which are used in the production of drugs for controlling hypertension .

Methods of Application or Experimental Procedures

A sensitive and stable GC-MS/MS method with multiple reactions monitoring mode has been developed for the simultaneous determination of four N-nitrosamines in sartan substances, including N-nitrosodiisopropylamine . The conditions of gas chromatography and mass spectrometry were optimized .

Results or Outcomes

The limits of detection of N-nitrosamines in sartan substances ranged from 0.002 to 0.150 ppm, and the corresponding limits of quantification were in the range of 0.008-0.500 ppm . The recoveries of N-nitrosamines in selected sartan drugs ranged from 87.68 to 123.76% .

Application in Rubber Industry

Specific Scientific Field

Rubber Industry and Food Safety

Summary of the Application

N-Nitrosodiisopropylamine can migrate from rubber gloves used for food handling . The risk of exposure to N-nitrosamines for the wearers and the potential release of N-nitrosamines to foods being contacted with these gloves are of concern .

Methods of Application or Experimental Procedures

The effects of extraction media on the migration of N-nitrosamines from rubber gloves are investigated . Artificial sweats, artificial saliva, and some food simulants are used for the extractions .

Results or Outcomes

By using different extraction media, the levels of the released N-nitrosamines and N-nitrosatable substances are different . The intake of N-nitrosamines migrated from gloves used for food handling under the most unfavorable circumstances could lead to an exceeding of dietary intake .

Application in Orally Inhaled Drug Products

Specific Scientific Field

Pharmaceutical Analysis and Quality Control

Summary of the Application

N-Nitrosamines, including N-Nitrosodiisopropylamine, are considered for orally inhaled and nasal drug products (OINDP). The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny .

Methods of Application or Experimental Procedures

The OINDP industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product, including management and understanding of upstream supply particularly for OINDP device and container closure systems .

Results or Outcomes

The concern for N-nitrosamines leaching into pharmaceutical products from container closure systems has been reduced significantly by advances in curing systems for elastomeric components that have eliminated the chemical reactants .

Application in Risk Assessment of Nitroso Impurities in Drug Products

Specific Scientific Field

Pharmaceutical Analysis and Quality Control

Summary of the Application

N-Nitrosodiisopropylamine is one of the nitrosamine impurities that may be present in drug products. Their potential presence in pharmaceutical products has previously been overlooked due to a lack of understanding on how they form during the manufacturing process .

Methods of Application or Experimental Procedures

Risk assessment is conducted to identify nitrosamines or their precursors that may be present in any component of the finished dosage form. As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided .

Results or Outcomes

In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied. The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Application in Genotoxicity Assessment

Specific Scientific Field

Toxicology

Summary of the Application

N-Nitrosodiisopropylamine is one of the seven nitrosamine impurities that may be present in drug products identified by the U.S. Food and Drug Administration (FDA) . It is used in genotoxicity assessment to evaluate the potential risks associated with these impurities .

Methods of Application or Experimental Procedures

Genotoxicity assessment involves various in vitro and in vivo tests to evaluate the potential of a substance to damage the genetic information within a cell causing mutations, which may lead to cancer .

Results or Outcomes

The results of genotoxicity assessment can provide valuable information on the safety of drug products and help in the development of risk management strategies .

Application in Risk Management of Nitrosamine Impurities

Specific Scientific Field

Pharmaceutical Analysis and Quality Control

Summary of the Application

N-Nitrosodiisopropylamine is considered in the risk management of nitrosamine impurities in pharmaceutical products . The potential presence of nitrosamines in pharmaceutical products has previously been overlooked due to a lack of understanding on how they form during the manufacturing process .

Methods of Application or Experimental Procedures

Risk management involves identifying nitrosamines or their precursors that may be present in any component of the finished dosage form . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided .

Results or Outcomes

In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Safety And Hazards

N-Nitrosodiisopropylamine is suspected of causing genetic defects and is also suspected of causing cancer . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

There have been safety concerns raised about nitrosamine contamination in several drug classes. To avoid carcinogenic and mutagenic effects in patients relying on these medications, authorities have established specific guidelines in risk assessment scenarios and proposed control limits for nitrosamine impurities in pharmaceuticals .

properties

IUPAC Name

N,N-di(propan-2-yl)nitrous amide
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InChI

InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3
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InChI Key

AUIKJTGFPFLMFP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)N=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID20208844
Record name Diisopropylnitrosamine
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Molecular Weight

130.19 g/mol
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Physical Description

White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid.
Record name N-Nitrosodiisopropylamine
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Boiling Point

194.5 °C
Record name N-NITROSODIISOPROPYLAMINE
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Vapor Pressure

0.26 [mmHg]
Record name N-Nitrosodiisopropylamine
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Product Name

N-Nitrosodiisopropylamine

CAS RN

601-77-4
Record name Nitrosodiisopropylamine
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Melting Point

>300 °C
Record name N-NITROSODIISOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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